2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-
Brand Name:
Vulcanchem
CAS No.:
13617-67-9
VCID:
VC21000418
InChI:
InChI=1S/C16H14N4O/c1-11-15(18-13-9-7-12(17)8-10-13)16(21)20(19-11)14-5-3-2-4-6-14/h2-10H,17H2,1H3
SMILES:
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3
Molecular Formula:
C16H14N4O
Molecular Weight:
278.31 g/mol
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-
CAS No.: 13617-67-9
Cat. No.: VC21000418
Molecular Formula: C16H14N4O
Molecular Weight: 278.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13617-67-9 |
|---|---|
| Molecular Formula | C16H14N4O |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | 4-(4-aminophenyl)imino-5-methyl-2-phenylpyrazol-3-one |
| Standard InChI | InChI=1S/C16H14N4O/c1-11-15(18-13-9-7-12(17)8-10-13)16(21)20(19-11)14-5-3-2-4-6-14/h2-10H,17H2,1H3 |
| Standard InChI Key | KDAHIMLQGYXKLI-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator